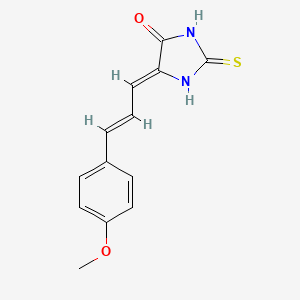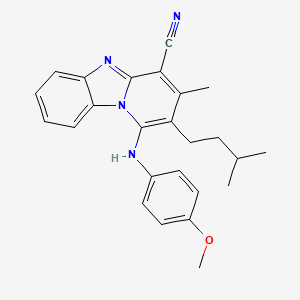![molecular formula C19H15N3OS2 B11613796 (4E)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11613796.png)
(4E)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a thiazole ring, and a thiophene moiety
Méthodes De Préparation
The synthesis of (4E)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Introduction of the thiazole ring: This step involves the cyclization of a thioamide with a haloketone.
Attachment of the thiophene moiety: This is usually done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Analyse Des Réactions Chimiques
(4E)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of double bonds or other reducible groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substituting agents: Halogens, nucleophiles like amines or alcohols.
Applications De Recherche Scientifique
(4E)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its electronic properties could be exploited in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to (4E)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one include:
Pyrazolones: These compounds share the pyrazolone core and are known for their anti-inflammatory properties.
Thiazoles: Compounds with a thiazole ring are often used in pharmaceuticals and agrochemicals.
Thiophenes: These are commonly found in organic electronic materials due to their conductive properties.
The uniqueness of this compound lies in its combination of these three moieties, which may confer unique properties and applications not found in the individual components.
Propriétés
Formule moléculaire |
C19H15N3OS2 |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
(4E)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one |
InChI |
InChI=1S/C19H15N3OS2/c1-12-8-9-15(25-12)10-16-13(2)21-22(18(16)23)19-20-17(11-24-19)14-6-4-3-5-7-14/h3-11H,1-2H3/b16-10+ |
Clé InChI |
VEDUOALKNHGYJE-MHWRWJLKSA-N |
SMILES isomérique |
CC1=CC=C(S1)/C=C/2\C(=NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C |
SMILES canonique |
CC1=CC=C(S1)C=C2C(=NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11613718.png)

![3-[(4-bromophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11613728.png)
![3-[(4-ethoxy-3-methylphenyl)(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B11613729.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11613737.png)
![N'-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11613745.png)

![(3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,5-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11613754.png)
![ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11613756.png)
![4-(3-{[(E)-(4-fluorophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B11613759.png)
![6-imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613767.png)
![N'-[(Z)-(4,6-dioxo-1-phenyl-2-thioxohexahydropyrimidin-5-yl)methylidene]-4-hydroxybenzohydrazide](/img/structure/B11613772.png)

